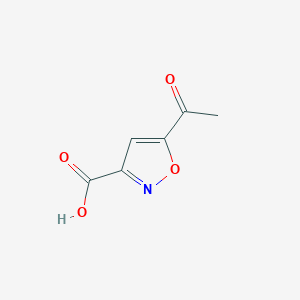

5-Acetylisoxazole-3-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-3(8)5-2-4(6(9)10)7-11-5/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNHNJYQWTXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591396 | |

| Record name | 5-Acetyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-17-4 | |

| Record name | 5-Acetyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145441-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Acetylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework by leveraging extensive data from its close structural analog, 5-Methylisoxazole-3-carboxylic acid. The document elucidates the core physicochemical characteristics, spectroscopic signatures, and reactivity of the isoxazole-3-carboxylic acid scaffold. Furthermore, it offers expert insights into the anticipated influence of the 5-acetyl substituent on these properties, grounded in fundamental principles of organic chemistry. Detailed synthetic strategies and potential reaction pathways are presented to empower researchers in the synthesis and application of this and related compounds.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in modern medicinal chemistry.[1] Its unique electronic and structural features contribute to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Compounds incorporating the isoxazole moiety are integral to a number of approved therapeutic agents. The versatility of the isoxazole ring system, coupled with the reactivity of appended functional groups, makes it a highly attractive scaffold for the design of novel drug candidates. This guide focuses on this compound, a derivative with potential as a versatile building block in the synthesis of more complex bioactive molecules.

Core Molecular Structure and Physicochemical Properties

The foundational structure of the target molecule is the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts specific electronic and steric characteristics that govern its chemical behavior.[2] The molecule is further functionalized with a carboxylic acid at the 3-position and an acetyl group at the 5-position.

To establish a baseline for the physicochemical properties of this compound, we will first consider the well-characterized analog, 5-Methylisoxazole-3-carboxylic acid (CAS No. 3405-77-4).

Table 1: Physicochemical Properties of 5-Methylisoxazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 106-110 °C (lit.) | |

| Functional Groups | Carboxylic acid, Isoxazole | |

| InChI Key | BNMPIJWVMVNSRD-UHFFFAOYSA-N |

Based on the substitution of a methyl group with an acetyl group, we can predict the following for This compound :

-

Molecular Formula : C₆H₅NO₄

-

Molecular Weight : Approximately 155.11 g/mol

-

Polarity and Solubility : The acetyl group is more polar than a methyl group, which would be expected to increase the overall polarity of the molecule. This may lead to enhanced solubility in polar organic solvents.

-

Melting Point : The introduction of the polar acetyl group and the potential for increased intermolecular interactions could result in a higher melting point compared to the 5-methyl analog.

Caption: Comparative structures of 5-Methylisoxazole-3-carboxylic acid and the target compound.

Synthesis of 5-Substituted Isoxazole-3-carboxylic Acids

The construction of the isoxazole ring is most commonly achieved via a [2+3] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4] This powerful and versatile method typically involves the reaction of a nitrile oxide with an alkyne or an alkene.[4]

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound would involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The following diagram outlines a conceptual synthetic workflow.

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: General Procedure for Isoxazole Synthesis via Cycloaddition

The following is a generalized protocol for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of the target compound.[5]

-

Preparation of the Nitrile Oxide Precursor : A suitable oxime is prepared from the corresponding aldehyde or ketone and hydroxylamine.

-

In Situ Generation of the Nitrile Oxide : The oxime is treated with a mild oxidizing agent (e.g., sodium hypochlorite) in a suitable solvent to generate the nitrile oxide in situ.

-

Cycloaddition Reaction : The alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification : The reaction mixture is worked up by extraction and purified by column chromatography to yield the desired isoxazole.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Singlet ~2.5-2.7 ppm (3H, -COCH₃), Singlet ~7.0-7.5 ppm (1H, isoxazole H-4), Broad singlet >10 ppm (1H, -COOH) | The acetyl protons will appear as a singlet. The isoxazole proton will be a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift. |

| ¹³C NMR | ~25-30 ppm (-COCH₃), ~110-115 ppm (isoxazole C-4), ~160-165 ppm (isoxazole C-3), ~170-175 ppm (isoxazole C-5), ~165-170 ppm (-COOH), ~190-195 ppm (-COCH₃) | The acetyl carbonyl carbon will be significantly downfield. The isoxazole carbons will have characteristic chemical shifts. |

| IR (cm⁻¹) | ~3200-2500 (broad, O-H stretch), ~1720-1740 (C=O stretch, carboxylic acid), ~1690-1710 (C=O stretch, acetyl ketone), ~1600, ~1500 (C=C and C=N stretch) | The spectrum will be dominated by the broad carboxylic acid O-H stretch and two distinct carbonyl stretching frequencies.[6] |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~154.0 | The primary ion observed in negative ion mode ESI would be the deprotonated molecule. |

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components: the isoxazole ring, the carboxylic acid group, and the acetyl group.

Reactions of the Isoxazole Ring

Five-membered aromatic heterocycles undergo electrophilic substitution, with a general reactivity order of pyrrole > furan > thiophene > benzene.[7] The isoxazole ring is generally less reactive towards electrophilic substitution than these due to the presence of the electronegative nitrogen and oxygen atoms.

-

Electrophilic Aromatic Substitution : Substitution, if it occurs, would be expected at the C-4 position. However, the presence of two electron-withdrawing groups (acetyl and carboxylic acid) will significantly deactivate the ring towards electrophilic attack.

-

Ring-Opening Reactions : The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation can lead to the opening of the isoxazole ring to form β-enaminones.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position can undergo typical reactions of this functional group:

-

Esterification : Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.[5]

-

Amide Formation : Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine will form an amide.

-

Decarboxylation : Under harsh thermal conditions, the carboxylic acid group may be removed.

Reactions of the Acetyl Group

The acetyl group at the 5-position introduces a reactive carbonyl center:

-

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation : Strong oxidizing agents could potentially cleave the acetyl group.

-

Alpha-Halogenation : The methyl group of the acetyl moiety can be halogenated under acidic or basic conditions.

-

Condensation Reactions : The α-protons are acidic and can participate in aldol-type condensation reactions.

Caption: Predicted key reaction pathways for the target compound.

Conclusion and Future Outlook

This compound represents a promising, albeit underexplored, building block for synthetic and medicinal chemistry. This guide has provided a comprehensive theoretical framework for its chemical properties by drawing on extensive data from its close analog, 5-Methylisoxazole-3-carboxylic acid, and fundamental principles of organic chemistry. The presented synthetic strategies and predicted reactivity profiles offer a solid foundation for researchers to begin experimental work with this versatile molecule. Further empirical studies are warranted to fully elucidate its properties and unlock its potential in the development of novel therapeutics and functional materials.

References

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (2006). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 14, 2026, from [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

A Novel Route to 5-Substituted 3-Isoxazolols. (2002). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Friedel-Crafts alkylation of five-membered heterocycles. (2016). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Reactions of Five Membered Heterocyclic Compounds. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). SlidePlayer. Retrieved January 14, 2026, from [Link]

-

Heterocyclic Compounds. (n.d.). Michigan State University. Retrieved January 14, 2026, from [Link]

-

Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Useful Spectroscopic Data. (n.d.). University of Notre Dame. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. Heterocyclic Chemistry [www2.chemistry.msu.edu]

A Technical Guide to the Spectroscopic Characterization of 5-Acetylisoxazole-3-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Acetylisoxazole-3-carboxylic acid is anticipated to be relatively simple, displaying distinct signals for the isoxazole ring proton, the acetyl group's methyl protons, and the carboxylic acid proton.

-

Isoxazole Ring Proton (H-4): This proton is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing nature of both the adjacent acetyl group at C-5 and the carboxylic acid group at C-3.

-

Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group will present as a sharp singlet. The proximity to the carbonyl group will cause a downfield shift compared to a typical alkyl methyl group.

-

Carboxylic Acid Proton (-COOH): This acidic proton is characteristically found far downfield and often appears as a broad singlet.[2] Its chemical shift is sensitive to factors such as solvent and concentration, which affect hydrogen bonding.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad s | 1H |

| H-4 (isoxazole) | 7.0 - 7.5 | s | 1H |

| -COCH₃ | 2.5 - 2.8 | s | 3H |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

-

Carbonyl Carbons (-COOH and -COCH₃): Two distinct signals are expected in the downfield region for the carbonyl carbons. The carboxylic acid carbonyl typically resonates between 165-185 ppm, while the ketone carbonyl of the acetyl group appears at a slightly more downfield position.[2][3]

-

Isoxazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of these sp²-hybridized carbons are influenced by the heteroatoms in the ring and the attached substituents.

-

Acetyl Methyl Carbon (-COCH₃): This sp³-hybridized carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | 190 - 195 |

| C=O (carboxylic acid) | 160 - 165 |

| C-5 (isoxazole) | 170 - 175 |

| C-3 (isoxazole) | 158 - 162 |

| C-4 (isoxazole) | 110 - 115 |

| -CH₃ (acetyl) | 25 - 30 |

Predicted in DMSO-d₆

Experimental Protocol for NMR Spectroscopy

A standardized workflow ensures the acquisition of high-quality NMR data for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is around 4-5 cm.[4]

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a ¹H frequency of 400 MHz or higher.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid and the C=O stretch of the acetyl group.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3][6]

-

C=O Stretch (Carboxylic Acid): A strong and sharp absorption is predicted around 1700-1730 cm⁻¹. Conjugation with the isoxazole ring may lower this frequency slightly.[7]

-

C=O Stretch (Acetyl Group): Another strong absorption is anticipated for the acetyl carbonyl, typically in the range of 1680-1700 cm⁻¹.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Look for a C-O stretching band between 1210-1320 cm⁻¹ and O-H bending vibrations around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.[6]

-

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1400-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=O (Acetyl) | 1680 - 1700 | Strong |

| C=N / C=C (Isoxazole) | 1400 - 1650 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[8]

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[9]

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[8]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation.[10][11] This fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity due to fragmentation.[12] The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl groups and potential rearrangements.

-

Molecular Ion (M⁺): The molecular weight of C₆H₅NO₄ is 155.11 g/mol . A peak at m/z = 155 is expected.

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z = 138.[13]

-

Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical would result in a fragment at m/z = 110.

-

Loss of -CH₃ (M-15): α-cleavage of the acetyl group can lead to the loss of a methyl radical, giving a peak at m/z = 140.

-

Acetyl Cation: A prominent peak at m/z = 43, corresponding to the [CH₃CO]⁺ cation, is highly probable.[14]

-

McLafferty Rearrangement: This rearrangement is not possible for the acetyl group in this structure due to the absence of a γ-hydrogen.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 155 | [C₆H₅NO₄]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 138 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 110 | [M - COOH]⁺ | Loss of carboxyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction:

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation:

-

The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.[12]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Caption: General workflow for EI-MS analysis.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust framework for the comprehensive structural characterization of this compound. This guide offers a predictive yet scientifically grounded overview of the expected spectroscopic data, which can serve as a valuable reference for researchers engaged in the synthesis and analysis of this and related isoxazole derivatives. The detailed protocols outlined herein represent standard methodologies that are broadly applicable for the analysis of small organic molecules, ensuring data integrity and reproducibility.

References

-

School of Chemical Sciences, University of Illinois. Electron Ionization. [Online] Available at: [Link]

-

Quantum Analytics. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Online] Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Online] Available at: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Online] Available at: [Link]

-

Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Online] Available at: [Link]

- El-Gendy, A. A. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2209-2215.

-

UCLA Chemistry. IR: carboxylic acids. [Online] Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Online] Available at: [Link]

-

LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

LibreTexts Chemistry. 3.1: Electron Ionization. [Online] Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online] Available at: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Online] Available at: [Link]

-

University of Texas at Dallas. Lab 6: NMR Spectroscopy. [Online] Available at: [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

-

Chemistry - The Path of Passion. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

- Tinu, M. A., et al. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(6), 1033–1040.

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Online] Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]

- Mikhaleva, M. A., Naumenko, I. I., & Mamaev, V. P. (1993). Manifestation of aza-effect in 13C NMR spectra of acetyldiazines. Chemistry of Heterocyclic Compounds, 29(2), 174-177.

-

The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

- Briggs, T. F., et al. (2004). 13C chemical shifts. Journal of the American Chemical Society, 126(17), 5427-5435.

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Online] Available at: [Link]

- Field, L. D. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Online] Available at: [Link]

- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 467-479.

- Al-Zaydi, K. M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4(1), 1-10.

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Online] Available at: [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Online] Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Online] Available at: [Link]

-

Uninavarra. Basic 1h And 13c Nmr Spectroscopy. [Online] Available at: [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Online] Available at: [Link]

-

University of Oxford. Chemical shifts. [Online] Available at: [Link]

-

CEITEC. Measuring methods available and examples of their applications 13C NMR. [Online] Available at: [Link]

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (7), 1365-1373.

-

ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Online] Available at: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.latech.edu [chem.latech.edu]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Solubility and Stability of 5-Acetylisoxazole-3-carboxylic acid: A Foundational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylisoxazole-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry. Its effective utilization in synthesis, formulation, and biological screening is fundamentally dependent on its physicochemical properties, namely solubility and stability. This technical guide provides a comprehensive framework for understanding and evaluating these critical parameters. While specific experimental data for this compound is limited in publicly available literature, this document leverages established chemical principles of its constituent functional groups—the isoxazole ring, the carboxylic acid, and the acetyl group—to predict its behavior. Furthermore, it furnishes detailed, best-practice protocols for the systematic determination of its solubility and stability profiles, enabling researchers to generate the robust data required for drug development pipelines.

Introduction: The Chemical and Pharmaceutical Context

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore. This compound emerges as a particularly interesting derivative, offering three key points for chemical modification: the carboxylic acid for amide bond formation, the acetyl group for further elaboration, and the isoxazole ring itself.

However, the journey from a promising building block to a viable drug candidate is paved with physicochemical challenges. Poor solubility can hinder reaction kinetics, complicate purification, and lead to erroneous results in biological assays. Similarly, chemical instability can result in sample degradation, the formation of potentially toxic impurities, and a shortened shelf-life. This guide is therefore structured to provide both predictive insights and actionable experimental workflows to navigate these challenges effectively.

Core Physicochemical Profile

A baseline understanding of the molecule's intrinsic properties is the first step in any scientific investigation.

| Property | Predicted/Known Value | Rationale/Source |

| Molecular Formula | C₆H₅NO₄ | Calculated from structure |

| Molecular Weight | 155.11 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar small organic acids[1] |

| pKa (acid dissociation constant) | ~3.4 - 3.6 | Estimated based on the electron-withdrawing nature of the isoxazole ring influencing the carboxylic acid. Similar isoxazole carboxylic acids have a predicted pKa of 3.46±0.10.[2] |

| Melting Point | Not available | Requires experimental determination. For comparison, 5-methylisoxazole-3-carboxylic acid has a melting point of 106-110 °C. |

Comprehensive Solubility Assessment

The solubility of this compound is governed by the interplay between its polar carboxylic acid group and the less polar acetyl-isoxazole core.

pH-Dependent Aqueous Solubility: A Critical Parameter

The presence of the carboxylic acid group (pKa ~3.5) makes aqueous solubility highly dependent on pH. This is a critical consideration for formulation, in vitro assays using buffered media, and predicting absorption in the gastrointestinal tract.

-

Below pKa (e.g., pH < 3): The molecule is predominantly in its neutral, protonated (-COOH) form. Its polarity is lower, and therefore, aqueous solubility is expected to be minimal.

-

Above pKa (e.g., pH > 5): The molecule deprotonates to form the highly polar carboxylate anion (-COO⁻), leading to a significant increase in aqueous solubility.

Protocol 1: Equilibrium Solubility Determination by HPLC

This protocol provides a robust method to quantify solubility as a function of pH. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to separate 2 mL vials containing 1 mL of various aqueous buffers (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, 9.0).

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24 hours. This ensures that the dissolution process reaches a true equilibrium. The extended time is crucial for crystalline solids which may dissolve slowly.

-

Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Filtration & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining particulates. Accurately dilute the filtrate with mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating reverse-phase HPLC method with UV detection. Calculate the concentration against a standard calibration curve.

Solubility in Organic Solvents

Solubility in organic solvents is paramount for synthetic chemistry, purification (e.g., crystallization), and the preparation of stock solutions for biological screening.[3]

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Very Soluble | Strong dipole-dipole interactions with the entire molecule. |

| Polar Protic | Methanol, Ethanol | Soluble | Hydrogen bonding with the carboxylic acid and acetyl groups. |

| Ethers | THF | Moderately Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Insufficient polarity to effectively solvate the carboxylic acid. |

| Non-polar | Toluene, Hexanes | Insoluble | Lacks favorable intermolecular interactions. |

Stability Profile: Ensuring Molecular Integrity

Assessing the stability of a compound under various stress conditions is a cornerstone of drug development, mandated by regulatory bodies like the ICH (International Council for Harmonisation).

Hydrolytic Stability

The isoxazole ring, while aromatic, can be susceptible to cleavage under harsh pH conditions, particularly at elevated temperatures.

-

Acidic Conditions: Generally, isoxazoles are relatively stable in acid. However, strong acid and heat can promote ring-opening.

-

Basic Conditions: The ring is more vulnerable to nucleophilic attack by hydroxide ions, which can lead to cleavage and the formation of degradation products. This is a known degradation pathway for some isoxazole-containing drugs.[4]

Workflow for a Forced Degradation Study

The following workflow illustrates a systematic approach to investigating hydrolytic, oxidative, and photolytic degradation pathways.

Caption: A systematic workflow for forced degradation studies.

Photostability

Molecules containing conjugated π-systems and heteroatoms, like this compound, can absorb UV radiation, making them potentially susceptible to photodegradation.

Protocol 2: Confirmatory Photostability Testing (ICH Q1B)

Objective: To assess the impact of light on the compound in both solid and solution states.

Methodology:

-

Sample Preparation:

-

Solid: Place a thin, uniform layer of the compound in a chemically inert, transparent dish.

-

Solution: Prepare a solution of known concentration (e.g., 0.5 mg/mL) in a photochemically inert solvent (e.g., acetonitrile).

-

-

Dark Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls. This is crucial to distinguish between thermal and photolytic degradation.

-

Exposure: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².

-

Analysis: After exposure, prepare all samples for analysis. Compare the chromatograms of the exposed samples to the dark controls. Look for a decrease in the main peak area and the emergence of new peaks (degradants). A mass balance of >95% should be achieved.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques to assess solid-state thermal stability. TGA measures mass loss versus temperature, identifying the onset of thermal decomposition. DSC detects thermal events like melting and decomposition, providing data on the compound's melting point and the energy released or absorbed during decomposition. Under certain conditions, isoxazole carboxylic acids can undergo decarboxylation.[5]

Recommended Storage and Handling

Based on the predicted chemical nature of this compound, the following practices are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark environment to minimize potential hydrolytic, photolytic, and thermal degradation.

-

Handling in Solution:

-

Aqueous solutions, especially at neutral or basic pH, should be prepared fresh and used promptly. Avoid prolonged storage in basic buffers.

-

For long-term storage, prepare stock solutions in a high-purity aprotic solvent like DMSO and store frozen (-20°C or -80°C).

-

Conclusion

While this compound is a promising synthetic intermediate, its successful application hinges on a proactive and thorough evaluation of its solubility and stability. This guide outlines the theoretical basis for its behavior, grounded in the principles of physical organic chemistry, and provides detailed, industry-standard protocols for its experimental characterization. By systematically applying these methods, researchers can generate the critical data needed to de-risk their projects, ensure data integrity, and accelerate the transition of this molecule from a laboratory reagent to a valuable component in the drug discovery process.

References

-

FAQ. What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?[Link]

-

MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

-

PubMed. (2016, January 1). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]

-

ScienceDirect. (2006, February 8). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. [Link]

-

SIELC Technologies. (2018, May 16). 5-Methylisoxazole-4-carboxylic acid. [Link]

-

ResearchGate. Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]

-

Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]

Sources

- 1. L17577.14 [thermofisher.com]

- 2. 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [chemicalbook.com]

- 3. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Reactivity Profile of 5-Acetylisoxazole-3-carboxylic Acid: A Comprehensive Guide to a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide for Researchers

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique electronic properties and versatile reactivity.[1][2] This technical guide provides an in-depth analysis of the reactivity profile of a key derivative, 5-Acetylisoxazole-3-carboxylic acid. We explore the profound influence of the electron-withdrawing acetyl and carboxylic acid substituents on the isoxazole core, detailing the regioselectivity of electrophilic substitutions, the reactivity of the side chains, and the conditions for ring cleavage. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to facilitate the strategic use of this compound in complex organic synthesis and drug design.

The Isoxazole Core: Electronic Structure and Foundational Reactivity

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic landscape; the oxygen atom acts as a π-electron donor while the pyridine-like nitrogen is electron-withdrawing.[1] This "push-pull" nature, combined with the inherently weak N-O bond, makes the isoxazole ring both reasonably stable and susceptible to specific chemical transformations.[3] While the ring system is stable enough to allow for manipulation of its substituents, it can be readily cleaved under reductive or strongly basic conditions, making it a valuable "masked" form of various difunctionalized compounds.[3]

The Directing Influence of Substituents in this compound

In this compound, the general reactivity of the isoxazole core is significantly modulated by the two powerful electron-withdrawing groups (EWGs) at the C3 and C5 positions.

-

3-Carboxylic Acid Group: This group strongly deactivates the ring towards electrophilic attack through inductive and resonance effects. It also serves as a handle for forming esters, amides, and other derivatives.

-

5-Acetyl Group: Similar to the carboxylic acid, the acetyl group is a strong deactivating group. It provides a reactive carbonyl site for nucleophilic addition, condensation reactions, and reduction.

The combined effect of these two EWGs renders the isoxazole ring electron-deficient, making electrophilic aromatic substitution challenging but highly regioselective. Conversely, the carbonyl carbon of the acetyl group and the carboxylic acid carbon are prime targets for nucleophilic attack.

Figure 1: A diagram illustrating the electron-withdrawing effects of the acetyl and carboxylic acid groups on the isoxazole ring.

Electrophilic Aromatic Substitution: Targeting the C4 Position

Despite the deactivation by the two EWGs, electrophilic aromatic substitution (SEAr) on the isoxazole ring is possible. Due to the electronic nature of the heterocycle, these reactions occur preferentially at the C4 position, which remains the most electron-rich site on the ring.[4] Common electrophilic reactions include halogenation and nitration, though they may require forcing conditions compared to more electron-rich aromatic systems.

Figure 2: A conceptual workflow for the electrophilic bromination of the isoxazole ring at the C4 position.

Experimental Protocol: Electrophilic Bromination at the C4 Position

This protocol describes a representative method for the regioselective bromination of the isoxazole C4 position. The choice of a Lewis acid catalyst is crucial to polarize the bromine molecule for attack on the deactivated ring.

Materials:

-

This compound

-

Dibromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred, cooled (0 °C) solution of this compound (1.0 eq) in anhydrous DCM, add the Lewis acid catalyst (e.g., FeBr₃, 1.1 eq) portion-wise.

-

Slowly add a solution of dibromine (1.1 eq) in DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold 10% sodium thiosulfate solution to neutralize unreacted bromine.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactions Involving the Substituents

The primary reactivity of this compound lies in the functional groups attached to the ring. These sites offer a wealth of opportunities for synthetic modification.

Reactivity of the 3-Carboxylic Acid Group

The carboxylic acid at the C3 position behaves conventionally and can be readily converted into a variety of derivatives.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acid chloride) yields the corresponding ester.[5]

-

Amidation: Coupling with an amine using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to an acid chloride provides the amide.

Reactivity of the 5-Acetyl Group

The ketone of the acetyl group at the C5 position is a versatile functional handle.

-

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid and isoxazole ring intact.

-

Oxidation: While less common, oxidation (e.g., Baeyer-Villiger oxidation) can convert the acetyl group into an ester.

-

Condensation: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in aldol or Claisen-type condensation reactions.

Experimental Protocol: Selective Reduction of the 5-Acetyl Group

This protocol details the chemoselective reduction of the acetyl ketone to a secondary alcohol, a common and highly useful transformation.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) slowly in small portions. Vigorous gas evolution (hydrogen) may occur.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Once the starting material is consumed, cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 M HCl to quench excess NaBH₄ and protonate the resulting alkoxide.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent to yield the crude 5-(1-hydroxyethyl)isoxazole-3-carboxylic acid, which can be purified by chromatography.

Isoxazole Ring Opening Reactions

A hallmark of isoxazole chemistry is the cleavage of the weak N-O bond, which unmasks a β-dicarbonyl or related difunctionalized compound.[3] This transformation is typically achieved under reductive conditions.

Reductive Cleavage

Catalytic hydrogenation is a powerful method for cleaving the isoxazole ring. The reaction proceeds via reduction of the N-O bond, which then collapses to reveal new functionalities. For this compound, this would yield a β-amino enone derivative after tautomerization.[6][7]

Figure 3: The catalytic hydrogenation of this compound leads to N-O bond cleavage and formation of a β-amino enone.

Experimental Protocol: Reductive Ring Cleavage via Catalytic Hydrogenation

This protocol provides a general method for the reductive opening of the isoxazole ring.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

-

Seal the flask and purge the atmosphere with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction may take several hours to days.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude ring-opened product. Purification can be achieved via chromatography.

Summary of Reactivity

The table below summarizes the key reactive sites and potential transformations of this compound.

| Reactive Site | Reaction Type | Reagents / Conditions | Product Type |

| C4 of Isoxazole Ring | Electrophilic Substitution | Br₂, FeBr₃ | 4-Halo-isoxazole derivative |

| 3-Carboxylic Acid | Esterification | R-OH, H⁺ | Ester derivative |

| 3-Carboxylic Acid | Amidation | R-NH₂, Coupling Agent | Amide derivative |

| 5-Acetyl (Carbonyl) | Reduction | NaBH₄ | Secondary alcohol |

| 5-Acetyl (α-Protons) | Condensation | Base (e.g., LDA), Electrophile | C-C coupled product |

| Isoxazole Ring (N-O) | Reductive Ring Cleavage | H₂, Pd/C | β-Amino enone |

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its reactivity is dominated by the strong electron-withdrawing nature of its substituents, which deactivates the aromatic core but provides two distinct handles for chemical modification. The primary modes of reaction occur at the carboxylic acid and acetyl groups. Furthermore, the latent reactivity of the isoxazole ring itself, via regioselective C4-functionalization or reductive ring-opening, allows for the generation of complex and diverse molecular architectures. A thorough understanding of this reactivity profile, as detailed in this guide, is paramount for its strategic and effective application in the fields of medicinal chemistry and advanced organic synthesis.

References

- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmpSQt8667KkoBx2W3vumrbM72SiwblJU3Qg3hazF4G601QJhvdQyZSdseAfuRWbuBBd7EoiQPDHFhEDu_Z7_bSU0N7Pc4ZmPiLjBDzUkIzehkPcY9vSTtaIwPcPECZ4hwHqIlHCmfkm13gD2OiKegkxeG_tWC9i4iETwfTPWPCtEUWv96nmF1tcKdIsknp4T-ocTYFbaj9e0T5pucpkqv5w8=]

- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy4aRI57do6yuPffQ0k7ENAZlkzWtz63FaLZaKYXRGzyCGF43H1jLjwkYS6h5OHbsIBBEYQEjl7OuoGuuvpeGqtHJhE-lUOQecoS0SJbeV-sIqRnGFPgYnwHyhPaos5BSDBJ8UJ-wRKIJ2yd8PT6s=]

- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG98ePyTEXzvmdZ5Hl2GzAvoRBzO3aubi8LmR2-xyWkFAshmQt86sFpOEp2VrvmT5k8qBmsEogu7gwGmoMBW8u8SLGLtxzqt9BZtmY04t5p2J9lFjMbYtNh9co_nz0Lni5y7gpZprW9N7JOcI5yJsaQWrLLYmZXiGKpdkKlkAw56ToOGnV8be9xWjFAQikfMV11gaOIbP2zAzTKV_McW4xxrJv7cB-zbP1ny0PM5lkMzZNAHRsncI8V7qfd02jghkpR1Y0ahqMu]

- The Chemoselective Reduction of Isoxazoline γ-lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates Towards Nucleoside Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22629174/]

- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEor-i4zdHNuc3wxscQQbhqESJOhBzBUqSc10bhzLA4CbT2q4kxal1gBsxQATYKNXAe82PGjQ8G5zIOmThAL5Y_AxefQe9zVDLzWqmmVzVJ9FAzVeeWWqHlCSVIl5UcA4sAJz5joqxHi3KOZ5uphyZMhtGy76yl6ARaf6tPovMpTPkL1w18EeludDgvLwMgB18KCTTI0wbd6kRClSx3vQJXYC8=]

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630252/]

- Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [URL: https://www.researchgate.net/publication/279822769_Recent_Advances_on_the_Synthesis_and_Reactivity_of_Isoxazoles]

- synthetic reactions using isoxazole compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwpOU9iBYfPe2T3tgKPvRr10Zwy3Sj0hkVNXjDhg7PQorcBLAS0A5AO0yaXt9nDhUb04d-b9VhS3EYJlbLxwuu2vIwBdX8B31yTMFYoRiEyZVI3xlUAH5G3YkagORV-qx5SR8MSwxwbq629uW2bKufTNMTIWa6yefiigyeDObiCDnryyhsN7yiyDPs]

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [URL: https://www.researchgate.net/publication/320494056_Synthesis_of_Isoxazoles_via_13-Dipolar_Cycloaddition_Reactions_Pharmacological_Screening_for_Their_Antioxidant_and_Antimicrobial_Activities]

- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00985a]

- Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [URL: https://pubs.acs.org/doi/10.1021/acsorganicau.2c00030]

- Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook. [URL: https://www.chemicalbook.com/NewsInfo_51347.htm]

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo035691l]

- 5-Nitroisoxazoles in SNAr reactions. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00985a]

- Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship. [URL: https://scholarship.haverford.edu/chemistry_facpubs/42/]

- Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [URL: https://www.morressier.com/o/event/5c9d1a81d4863300184f7044/article/5c9d1a93d4863300184f74d0]

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ResearchGate. [URL: https://www.researchgate.net/publication/23277983_The_Synthesis_of_Highly_Substituted_Isoxazoles_by_Electrophilic_Cyclization_An_Efficient_Synthesis_of_Valdecoxib]

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04624a]

- Ring-Opening Fluorination of Isoxazoles. ResearchGate. [URL: https://www.researchgate.

- Ring-Opening Fluorination of Isoxazoles. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01117]

- How is isoxazole substituted at the 4-position?. Reddit. [URL: https://www.reddit.

- Isoxazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoxazole]

- Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02591a]

- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165219/]

- Construction of Isoxazole ring: An Overview. [URL: https://www.researchgate.net/publication/379410145_Construction_of_Isoxazole_ring_An_Overview]

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [URL: https://www.mdpi.com/2076-3417/13/23/12836]

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08339c]

- Reaction of the isoxazole 3f under our standard Suzuki conditions leads... ResearchGate. [URL: https://www.researchgate.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029410/]

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1762]

- 5-Ethyl-4-methylisoxazole-3-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/product/1119452-16-2]

- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. FAQ. [URL: https://www.alfa-chemistry.com/blog/what-are-the-synthesis-and-applications-of-5-methylisoxazole-3-carboxylic-acid_362.html]

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414216/]

- Buy 5-Methylisoxazole-3-carboxylic acid. Smolecule. [URL: https://www.smolecule.com/cas-3405-77-4-5-methylisoxazole-3-carboxylic-acid.html]

- Isoxazole-3-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/isoxazole-3-carboxylic-acid-3209-71-0]

- Isoxazole-5-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/Isoxazole-5-carboxylic-acid-CAS-21169-71-1.html]

- Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/understanding-the-chemical-properties-of-5-methylisoxazole-3-carboxylic-acid/]

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Amino-3-methyl-Isoxazole-4-carboxylic-Acid-as-a-Kopczy%C5%84ska-Sikora/0e8c87895f329b00517865768297b11d9d43528b]

- Isoxazole-5-carboxylic acid 97 21169-71-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652079]

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22906334/]

- isoxazole-4-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds009962]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activities of 5-Acetylisoxazole-3-carboxylic Acid Derivatives

Abstract

The isoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse therapeutic potential.[1][2] This guide focuses on a specific, promising subclass: derivatives of 5-acetylisoxazole-3-carboxylic acid. We will explore the synthetic rationale, key biological activities, and mechanistic insights into these compounds, providing a technical resource for researchers and drug development professionals. This document synthesizes current knowledge to illuminate the structure-activity relationships and future therapeutic avenues for this versatile chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole, a five-membered azole heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[3][4] The this compound core provides a synthetically versatile platform. The carboxylic acid at the 3-position and the acetyl group at the 5-position serve as critical handles for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. These derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]

Synthetic Strategies and Rationale

The primary route to diversifying the this compound scaffold involves the modification of the carboxylic acid group, typically through amide bond formation. The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride, which then reacts with a variety of primary or secondary amines to yield the corresponding carboxamide derivatives.

This approach is mechanistically sound because the conversion to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The choice of amine is a critical determinant of the final compound's biological activity, allowing for the introduction of various functional groups and structural motifs to probe interactions with biological targets.

Workflow for Synthesis of Carboxamide Derivatives

Caption: General synthetic workflow for producing 5-acetylisoxazole-3-carboxamide derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the isoxazole scaffold have demonstrated a remarkable breadth of biological activities.[1][2] Below, we delve into the most significant therapeutic areas investigated for this compound derivatives.

Anticancer Activity

The fight against cancer is a primary focus for the application of isoxazole derivatives.[6] These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines through diverse mechanisms.[7][8]

Mechanism of Action: A prominent mechanism involves the induction of apoptosis (programmed cell death).[9] Some isoxazole derivatives function as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many oncogenic proteins.[7] By inhibiting HSP90, these derivatives lead to the degradation of client proteins, triggering cell cycle arrest and apoptosis. Other reported mechanisms include the inhibition of tubulin polymerization, disruption of key signaling pathways, and inhibition of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[7][9]

Quantitative Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Isoxazole-Carboxamides | Liver (Hep3B) | ~23 µg/mL | [8] |

| Isoxazole-Carboxamides | Cervical (HeLa) | ~15.5 µg/mL | [8] |

| Dihydropyrazole Derivatives | Prostate (PC-3) | 2-4 µg/mL | [10] |

| 3,4-isoxazolediamides | Leukemia (K562) | 18.01 nM - 71.57 nM | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Isoxazole derivatives have been explored for their potential to combat bacterial and fungal infections.[5][12] The core structure is found in established antibiotics like cloxacillin and sulfamethoxazole, highlighting its validity as a pharmacophore.[2]

Mechanism of Action: While the exact mechanisms for novel derivatives are often under investigation, they are thought to interfere with essential cellular processes in microbes, such as cell wall synthesis, protein synthesis, or DNA replication. For instance, some isoxazole-based compounds have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[12]

Quantitative Data: Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC Value | Reference |

| 5-Methylisoxazole-3-carboxamides | M. tuberculosis H37Rv | 3.125 µM | [13] |

| 5-Methylisoxazole-3-carboxamides | Bacillus subtilis | 6.25 µM | [13] |

| Oxazole Carbonates | Candida albicans | 14 µg/mL | [12] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Isoxazole derivatives have shown promise as anti-inflammatory agents.[4][14]

Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response.[4] The active metabolite of the drug Leflunomide, which features an isoxazole ring, is known to modulate inflammatory pathways.[14] Other derivatives may act by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]

Signaling Pathway Implicated in Anti-inflammatory Action

Caption: Inhibition of pro-inflammatory pathways by isoxazole derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The reading can be aided by using a growth indicator like resazurin.

Future Perspectives

The this compound scaffold remains a highly promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold are needed to build comprehensive SAR models that can guide the rational design of more potent and selective inhibitors.[16]

-

Mechanism of Action Elucidation: Advanced techniques, including molecular docking, transcriptomics, and proteomics, should be employed to precisely identify the molecular targets and pathways affected by these compounds.[16]

-

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their potential for in vivo efficacy and safety.

By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.

References

-

Rilova, E., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]

-

Yildiz, I., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Pharmacy. Available at: [Link]

-

El-Naggar, A. M., et al. (2022). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ProQuest. Available at: [Link]

-

Alam, M. M., et al. (2024). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

-

Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. Available at: [Link]

-

Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-